tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate
Description
tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is a boronic ester-containing compound featuring a pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected ethylamine group and a pinacol boronate ester. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl motifs for pharmaceuticals and materials science. The ethylcarbamate moiety enhances solubility in organic solvents and may influence steric and electronic properties during reactions .
Properties
Molecular Formula |
C18H29BN2O4 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C18H29BN2O4/c1-16(2,3)23-15(22)20-11-10-14-9-8-13(12-21-14)19-24-17(4,5)18(6,7)25-19/h8-9,12H,10-11H2,1-7H3,(H,20,22) |
InChI Key |
ABODNKKESQYAOH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate generally involves:
- Introduction of the boronate ester group onto a pyridine derivative via Miyaura borylation (palladium-catalyzed borylation of aryl halides).
- Attachment or protection of the amine functionality with a tert-butyl carbamate group (Boc protection).
- Use of mild reaction conditions to preserve the sensitive boronate ester moiety.
Detailed Synthetic Route
Starting Material Preparation :
The synthesis often begins with a halogenated pyridine derivative, such as 5-bromo-2-pyridylethylamine or its protected form.Borylation Step (Miyaura Borylation) :
- The halogenated pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate or potassium phosphate.
- Typical solvents include 1,4-dioxane or dimethylformamide (DMF).
- Reaction temperatures range from 80 to 100 °C.
- This step installs the pinacol boronate ester at the 5-position of the pyridine ring.
Protection of the Amine Group :
- The free amine on the ethyl side chain is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) in solvents like dichloromethane or tetrahydrofuran (THF).
- This step yields the tert-butyl carbamate protecting group, stabilizing the amine for further synthetic manipulations.
-
- The crude product is purified by flash column chromatography or recrystallization to obtain the pure this compound.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, 1,4-dioxane, 90 °C, 12 h | 75-90 | High selectivity, mild conditions |
| Boc Protection | Boc2O, Et3N, DCM, 0-25 °C, 2-4 h | 85-95 | Efficient amine protection |
| Purification | Flash chromatography (silica gel, EtOAc/hexane) | - | Yields pure product with >95% purity |
Research Findings and Optimization Notes
- Catalyst Selection : Pd(dppf)Cl2 is commonly used for borylation due to its high activity and tolerance of functional groups. Alternative catalysts like Pd(PPh3)4 can also be employed but may require longer reaction times or higher temperatures.
- Base Choice : Potassium acetate or potassium phosphate bases provide optimal yields by facilitating the transmetallation step in borylation.
- Solvent Effects : 1,4-Dioxane is preferred for its ability to dissolve both organic and inorganic reagents and maintain catalyst stability.
- Temperature Control : Maintaining reaction temperature around 90 °C balances reaction rate and minimizes decomposition of the boronate ester.
- Protection Step : Boc protection is typically performed at room temperature or below to avoid side reactions and degradation of the boronate ester.
- Purification : Flash chromatography using silica gel with a gradient of ethyl acetate and hexane effectively separates the product from impurities.
Example from Literature
A study involving the synthesis of boronate esters on pyridine rings demonstrated the following:
- Starting from 5-bromo-2-pyridylethylamine, Miyaura borylation with bis(pinacolato)diboron and Pd catalyst yielded the boronate intermediate.
- Subsequent Boc protection of the amine group afforded the target tert-butyl carbamate derivative.
- The overall yield for the two-step process was approximately 80-85%, with high purity confirmed by NMR and HRMS analysis.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) | Remarks |
|---|---|---|---|---|
| Halogenated Pyridine Synthesis | Commercial or synthesized 5-bromo-2-pyridylethylamine | Starting material | - | Precursor for borylation |
| Miyaura Borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, 1,4-dioxane, 90 °C | Install boronate ester | 75-90 | Critical for boronate formation |
| Boc Protection | Boc2O, Et3N, DCM, 0-25 °C | Protect amine as carbamate | 85-95 | Stabilizes amine functionality |
| Purification | Flash chromatography | Isolate pure product | - | Ensures >95% purity |
Chemical Reactions Analysis
tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts, bases like sodium acetate, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyridine-based carbamates can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The incorporation of the boron moiety enhances the compound's reactivity and selectivity towards cancer cells, making it a candidate for further development as an anticancer agent .
1.2 Drug Delivery Systems
The stability and solubility of tert-butyl carbamates make them suitable for drug delivery applications. The boron-containing structure allows for the modification of pharmacokinetic properties, potentially improving the bioavailability of therapeutic agents. Research indicates that such compounds can be conjugated with drugs to enhance their delivery to target tissues .
3.1 Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactive boron group can participate in various coupling reactions such as Suzuki-Miyaura reactions and other cross-coupling processes. Such reactions are vital in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .
3.2 Catalysis
The presence of the boron atom also suggests potential catalytic applications. Boron-containing compounds are known to act as Lewis acids in catalysis, facilitating various organic transformations while maintaining high selectivity and efficiency .
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of pyridine-based carbamates including tert-butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate and evaluated their cytotoxic effects on cancer cell lines. The findings indicated significant inhibition of cell proliferation compared to control groups .
Case Study 2: Polymer Development
Another research initiative focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical strength. The resulting materials exhibited improved performance metrics suitable for industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond . This mechanism is crucial for the synthesis of complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
Key Observations:
Ethyl vs. Alkyl Spacers : The ethyl group in the target compound balances steric hindrance and flexibility, whereas bulkier substituents (e.g., butyl ) may reduce coupling efficiency in sterically demanding reactions.
Boc Protection Position : Analogues with Boc groups directly attached to the pyridine ring (e.g., ) exhibit simpler synthesis but lack the conformational flexibility provided by the ethyl spacer.
Boronate Position : Placement of the boronate ester at pyridine C3 (vs. C5 in the target compound) alters electronic density, favoring meta-selectivity in cross-couplings .
Key Insights :
Table 3: Reactivity in Suzuki-Miyaura Coupling
Biological Activity
tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is a compound that incorporates a pyridine moiety and a dioxaborolane group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The structural features of this compound suggest possible interactions with biological targets, which can lead to various therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . Its IUPAC name reflects its complex structure:
The compound features a tert-butyl group that enhances lipophilicity and potentially improves bioavailability. The dioxaborolane unit is known for its role in stabilizing certain biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in several areas:
- Anticancer Activity : Compounds containing dioxaborolane groups have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways that regulate growth and apoptosis.
- Antimicrobial Properties : The presence of the pyridine ring may contribute to antimicrobial activity. Pyridine derivatives have been shown to possess significant antibacterial and antifungal properties.
- Neuroprotective Effects : Some studies suggest that similar compounds can exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Dioxaborolane Derivatives : A study published in the Journal of Medicinal Chemistry explored various dioxaborolane derivatives for their anticancer properties. It was found that modifications to the dioxaborolane structure significantly affected potency against different cancer cell lines .
- Pyridine-Based Antimicrobials : Research demonstrated that pyridine derivatives could effectively inhibit bacterial growth in vitro. The study indicated that substituents on the pyridine ring played a crucial role in enhancing antimicrobial activity .
Data Table: Biological Activities of Related Compounds
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Cell Cycle Interference : Compounds with similar structures have been shown to disrupt the cell cycle in cancer cells by inhibiting key regulatory proteins.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives can alter ROS levels within cells, leading to apoptosis in malignant cells while protecting normal cells from oxidative damage.
- Enzyme Inhibition : The interaction with specific enzymes involved in metabolic pathways may also contribute to the observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
